(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a trifluoroacetyl group attached to a pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction, using a bromophenyl halide and a suitable nucleophile.
Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through an acylation reaction, using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromophenyl group may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the trifluoroacetyl group.
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: Contains a different substituent on the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoroacetyl group enhances its binding affinity, while the bromophenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14BrF3N2O3 |
---|---|
Molecular Weight |
395.17 g/mol |
IUPAC Name |
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H14BrF3N2O3/c15-9-3-1-8(2-4-9)6-19-12(22)11-5-10(21)7-20(11)13(23)14(16,17)18/h1-4,10-11,21H,5-7H2,(H,19,22)/t10-,11+/m1/s1 |
InChI Key |
INRVOMCUVRNJIY-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)NCC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O |
Canonical SMILES |
C1C(CN(C1C(=O)NCC2=CC=C(C=C2)Br)C(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.